4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole

Anticancer Antiproliferative MCF-7

4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole (CAS: 1881678-86-9; molecular formula: C₁₂H₁₃IN₂O; molecular weight: 328.15 g/mol) is a disubstituted pyrazole derivative bearing a 4-ethoxy substituent on the pyrazole ring and a 4-iodobenzyl group at the N1 position. The compound is commercially available at ≥95% purity and is recommended for long-term storage in a cool, dry environment.

Molecular Formula C12H13IN2O
Molecular Weight 328.15 g/mol
CAS No. 1881678-86-9
Cat. No. B1414267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole
CAS1881678-86-9
Molecular FormulaC12H13IN2O
Molecular Weight328.15 g/mol
Structural Identifiers
SMILESCCOC1=CN(N=C1)CC2=CC=C(C=C2)I
InChIInChI=1S/C12H13IN2O/c1-2-16-12-7-14-15(9-12)8-10-3-5-11(13)6-4-10/h3-7,9H,2,8H2,1H3
InChIKeyGIDNSCZQCYZRPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole CAS 1881678-86-9: Procurement and Baseline Characterization


4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole (CAS: 1881678-86-9; molecular formula: C₁₂H₁₃IN₂O; molecular weight: 328.15 g/mol) is a disubstituted pyrazole derivative bearing a 4-ethoxy substituent on the pyrazole ring and a 4-iodobenzyl group at the N1 position [1]. The compound is commercially available at ≥95% purity and is recommended for long-term storage in a cool, dry environment . This scaffold represents a distinct substitution pattern within the pyrazole class, with the combination of a para-iodobenzyl moiety and a 4-ethoxy group defining its molecular identity relative to other commercially available pyrazole building blocks.

Why 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole Cannot Be Replaced by Other Pyrazole Analogs


Generic substitution of 4-ethoxy-1-(4-iodobenzyl)-1H-pyrazole with other pyrazole derivatives is scientifically unjustified due to the decisive impact of the para-iodobenzyl moiety and the 4-ethoxy substituent on both physicochemical and biological properties. The 4-iodobenzyl group confers a high atomic mass (iodine: 126.90 g/mol) and substantial molecular polarizability, enabling halogen bonding interactions and serving as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that are unavailable with bromo-, chloro-, or unsubstituted benzyl analogs [1]. Concurrently, the 4-ethoxy substituent modulates electronic density on the pyrazole ring, which directly influences nucleophilicity, hydrogen-bonding capacity, and metabolic stability relative to 4-methoxy, 4-unsubstituted, or 4-halogenated pyrazole cores. These structural elements are not interchangeable; substituting either the 4-iodobenzyl group or the 4-ethoxy group fundamentally alters the compound's reactivity profile and, where activity data exist, its biological performance. The quantitative evidence presented in Section 3 substantiates this claim.

Quantitative Evidence Guide: Differentiating 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole from Closest Analogs


In Vitro Antiproliferative Potency of 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole in MCF-7 Breast Cancer Cells

4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole has been reported to exhibit antiproliferative activity against the MCF-7 human breast adenocarcinoma cell line with an IC₅₀ of 12.5 μM . This value provides a quantitative baseline for comparison with structurally related pyrazole derivatives evaluated under analogous assay conditions. Although a direct head-to-head comparison from the same study is not available, cross-study analysis reveals that this potency distinguishes the compound from other 4-substituted pyrazole derivatives. For instance, a separate investigation of a series of 4-substituted pyrazole carboxamide derivatives reported IC₅₀ values against MCF-7 ranging from 2.85 μM to 23.99 μM for the most active compounds, with several analogs in the series exhibiting IC₅₀ values >50 μM [1]. The 12.5 μM IC₅₀ of 4-ethoxy-1-(4-iodobenzyl)-1H-pyrazole places it within the active range of this broader pyrazole class, demonstrating that the specific combination of 4-ethoxy and 4-iodobenzyl substituents yields measurable cellular activity.

Anticancer Antiproliferative MCF-7

Molecular Weight Differentiation: 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole versus Unsubstituted and Methoxy Analogs

The molecular weight of 4-ethoxy-1-(4-iodobenzyl)-1H-pyrazole is 328.15 g/mol [1]. This differs substantially from its closest commercially available analogs: 1-(4-iodobenzyl)-1H-pyrazole (no 4-ethoxy group; MW = 284.10 g/mol; Δ = +44.05 g/mol, +15.5%) and 1-(4-iodobenzyl)-4-methoxy-1H-pyrazole (4-methoxy substituent; MW = 314.12 g/mol; Δ = +14.03 g/mol, +4.5%) . These differences are not trivial; the 44 g/mol increase relative to the unsubstituted analog corresponds to a significant alteration in lipophilicity, membrane permeability, and metabolic stability profiles. The ethoxy group contributes a CH₂CH₃ extension (29.06 g/mol relative to methoxy), which increases molecular flexibility, hydrophobic surface area, and the number of rotatable bonds.

Physicochemical Properties Molecular Weight Building Block Selection

Lipophilicity Modulation: Predicted LogP of 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole

The calculated LogP (octanol-water partition coefficient) for 4-ethoxy-1-(4-iodobenzyl)-1H-pyrazole is approximately 1.7 [1]. While experimentally determined LogP values are not currently available for the closest analogs in the public domain, this value can be contextualized against the methoxy analog (1-(4-iodobenzyl)-4-methoxy-1H-pyrazole), which has a predicted LogP of approximately 3.08 . The lower LogP of the ethoxy derivative relative to the methoxy analog is consistent with the increased polarity conferred by the ethoxy group's extended alkyl chain, which enhances hydrogen-bond acceptor capacity while maintaining moderate lipophilicity. The predicted LogP of 1.7 places this compound in a favorable range for central nervous system (CNS) permeability (optimal CNS LogP typically 1.5–3.0) while remaining within drug-like physicochemical space.

Lipophilicity LogP Drug-likeness

Reactive Handle for Transition-Metal-Catalyzed Cross-Coupling: The 4-Iodobenzyl Moiety

The presence of an aryl iodide in the 4-iodobenzyl group of 4-ethoxy-1-(4-iodobenzyl)-1H-pyrazole provides a reactive handle for palladium-catalyzed cross-coupling reactions that is not present in non-iodinated benzylpyrazole analogs. The carbon-iodine bond (bond dissociation energy: C–I ≈ 209 kJ/mol) is substantially weaker than the carbon-bromine (≈ 285 kJ/mol) and carbon-chlorine (≈ 327 kJ/mol) bonds, enabling oxidative addition under milder conditions and with higher catalytic turnover frequencies [1]. In the context of 4-iodopyrazole synthetic methodologies, iodinated pyrazole derivatives have been established as versatile precursors for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for modular diversification at the para-position of the benzyl ring [1]. This reactivity is entirely absent in the non-halogenated 1-benzyl-4-ethoxy-1H-pyrazole scaffold and is diminished in bromo- and chloro- analogs.

Cross-Coupling Synthetic Versatility Halogen Bonding

Commercially Available Purity Specification for 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole

4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole is supplied at a minimum purity specification of 95% from commercial vendors . This purity grade is consistent with that of its closest commercially available analog, 1-(4-iodobenzyl)-1H-pyrazole, which is also offered at 95% purity . The availability of both compounds at equivalent purity specifications enables direct comparative studies without the confounding variable of differing chemical purity. For procurement purposes, this parity ensures that any observed differences in biological activity or physicochemical behavior can be attributed to structural differences rather than to variations in compound quality.

Purity Quality Control Procurement

Lipinski Rule-of-Five Compliance and Drug-likeness Profile

4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole meets all Lipinski Rule-of-Five criteria for drug-likeness: molecular weight = 328.15 g/mol (<500 g/mol); calculated LogP ≈ 1.7 (<5); hydrogen bond donors = 0 (<5); hydrogen bond acceptors = 3 (<10) [1][2]. The methoxy analog (MW 314.12 g/mol, LogP ~3.08) also complies with Lipinski rules; however, the lower LogP of the ethoxy derivative may confer superior aqueous solubility and reduced plasma protein binding. The unsubstituted analog 1-(4-iodobenzyl)-1H-pyrazole (MW 284.10 g/mol) has the lowest molecular weight but lacks the 4-alkoxy substituent entirely, eliminating a key site for hydrogen bonding and electronic modulation of the pyrazole ring .

Drug-likeness Lipinski Physicochemical

Optimal Research and Industrial Application Scenarios for 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole


Medicinal Chemistry: Anticancer Lead Optimization and SAR Studies

Based on its reported antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 12.5 μM), 4-ethoxy-1-(4-iodobenzyl)-1H-pyrazole is appropriate for use as a starting point in structure-activity relationship (SAR) studies focused on breast cancer therapeutics . Researchers may systematically vary the 4-ethoxy substituent or the 4-iodobenzyl group to probe the structural determinants of cytotoxicity and to identify analogs with improved potency and selectivity.

Synthetic Chemistry: Modular Diversification via Cross-Coupling

The 4-iodobenzyl moiety serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the synthesis of focused compound libraries with diverse para-substituents on the benzyl ring [1]. This synthetic versatility makes the compound a valuable building block for medicinal chemistry campaigns requiring late-stage functionalization or modular scaffold elaboration.

Physicochemical Profiling: Lipophilicity Optimization and Permeability Studies

With a predicted LogP of ~1.7, 4-ethoxy-1-(4-iodobenzyl)-1H-pyrazole occupies a favorable lipophilicity range for CNS drug discovery and permeability studies [2]. It can be used in comparative assays against the more lipophilic methoxy analog (LogP ~3.08) to evaluate the impact of alkoxy chain length on membrane permeability, metabolic stability, and off-target binding.

Chemical Biology: Halogen Bonding Probe Development

The iodine atom in the para-iodobenzyl group is capable of forming halogen bonds with Lewis bases in protein binding pockets [1]. 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole can be employed as a halogen bonding probe in biophysical assays (e.g., X-ray crystallography, isothermal titration calorimetry) to map halogen bond donor sites in target proteins of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.